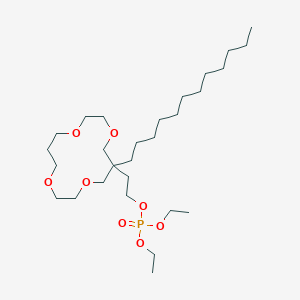
ピペラキン
概要
説明
Piperaquine is an antiparasitic drug primarily used in combination with dihydroartemisinin to treat malaria. It was developed in the 1960s under the Chinese National Malaria Elimination Programme as a replacement for chloroquine . Piperaquine is a bisquinoline compound that disrupts the detoxification of host heme, thereby killing the malaria parasite .
科学的研究の応用
Piperaquine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactions of bisquinoline derivatives.
Medicine: Piperaquine is a key component of artemisinin-based combination therapies for treating malaria.
Industry: Piperaquine is used in the pharmaceutical industry for the production of antimalarial drugs.
作用機序
Target of Action
Piperaquine, an antimalarial agent, primarily targets the Plasmodium falciparum parasite’s haem detoxification pathway . The haem detoxification pathway is crucial for the survival of the malaria parasite, making it an effective target for antimalarial drugs.
Mode of Action
It is believed to function similarly to chloroquine, another antimalarial drug . Piperaquine is thought to accumulate in the parasite’s digestive vacuole, where it interferes with the detoxification of heme into hemozoin . This disruption of the haem detoxification pathway leads to the death of the parasite .
Biochemical Pathways
Piperaquine undergoes N-dealkylation , which separates its aliphatic bridge from one of the nitrogen-containing rings . The resulting aldehyde is then oxidized to a carboxylic acid to form metabolite 1 (M1). The same nitrogen-containing rings can also undergo hydroxylation at one of two sites to form M3 or M4 .
Pharmacokinetics
Piperaquine is characterized by slow oral absorption, exhibiting multiple peaks in its plasma concentration curve, suggestive of enterohepatic recycling . This pharmacokinetic property significantly influences the compound’s bioavailability. Piperaquine’s pharmacokinetics can be described by a three-compartment disposition model with flexible absorption . Body weight significantly influences clearance and volume parameters, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) .
Result of Action
The primary result of piperaquine’s action is the inhibition of the Plasmodium falciparum parasite’s haem detoxification pathway , leading to the death of the parasite . This makes piperaquine effective in the treatment of uncomplicated Plasmodium falciparum infection .
Action Environment
The efficacy and stability of piperaquine can be influenced by various environmental factors. For instance, resistance to piperaquine has been increasingly reported since 2010, particularly in Southeast Asia . The epicenter of piperaquine resistance is western Cambodia, where over 40% of dihydroartemisinin-piperaquine treatments failed to eliminate parasites from the patient’s blood . This suggests that geographical and regional factors can significantly influence the action and efficacy of piperaquine.
生化学分析
Biochemical Properties
Piperaquine inhibits the Plasmodium falciparum parasite’s haem detoxification pathway .
Cellular Effects
Piperaquine has been shown to have significant effects on various types of cells and cellular processes. It is used in the treatment of uncomplicated Plasmodium falciparum infection in adults, children, and infants aged 6 months and up weighing over 5 kg .
Molecular Mechanism
The mechanism of action of Piperaquine is thought to function by accumulating in the parasite digestive vacuole and interfering with the detoxification of heme into hemozoin .
Temporal Effects in Laboratory Settings
Piperaquine pharmacokinetics were described successfully by a three-compartment disposition model with flexible absorption . Body weight influenced clearance and volume parameters significantly, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Piperaquine in animal models are limited, it is known that the pharmacokinetics of Piperaquine can be influenced by factors such as body weight .
Metabolic Pathways
It is known that Piperaquine inhibits the Plasmodium falciparum parasite’s haem detoxification pathway .
Transport and Distribution
Piperaquine is thought to distribute into a central compartment with an apparent volume of 26.7 L/kg, and two peripheral compartments with apparent volumes of 76.8 L/kg and 617 L/kg . These combine for a total volume of distribution of 720.5 L/kg .
Subcellular Localization
It is thought to accumulate in the parasite digestive vacuole .
準備方法
Piperaquine can be synthesized through various methods. One common synthetic route involves the reaction of 4,7-dichloroquinoline with piperazine to form 4,7-dichloroquinolin-4-yl-piperazine. This intermediate is then reacted with 1,3-dibromopropane to yield piperaquine . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
Piperaquine undergoes several types of chemical reactions:
Oxidation: Piperaquine can be oxidized to form various metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Piperaquine can undergo substitution reactions, particularly involving its chloro groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include various oxidized or substituted derivatives of piperaquine .
類似化合物との比較
Piperaquine is often compared with other antimalarial drugs such as chloroquine, artemether-lumefantrine, and artesunate-amodiaquine. While all these compounds are effective against malaria, piperaquine is unique due to its long half-life and slow absorption, making it a suitable partner drug in combination therapies . Similar compounds include:
Chloroquine: Structurally similar but less effective due to widespread resistance.
Artemether-lumefantrine: Another combination therapy with a different mechanism of action.
Artesunate-amodiaquine: Used in areas with high resistance to other drugs.
Piperaquine’s unique properties make it a valuable component in the fight against malaria, particularly in combination therapies .
特性
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRHFBCYFMIWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193825 | |
| Record name | Piperaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of piperaquine inhibition of the haem detoxification pathway is unknown but is expected to be similar to that of [DB00608]. | |
| Record name | Piperaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4085-31-8 | |
| Record name | Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4085-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperaquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piperaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HV2Q956Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





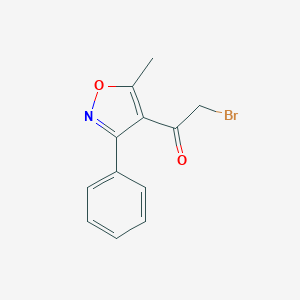


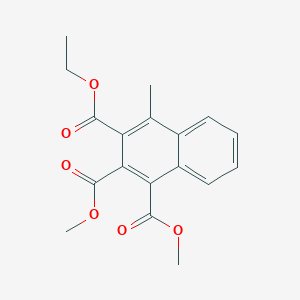
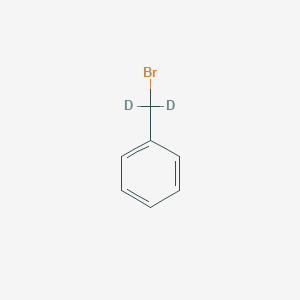
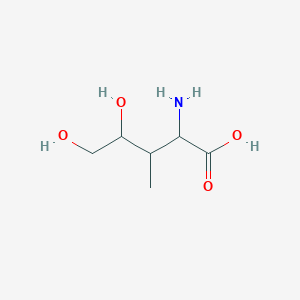
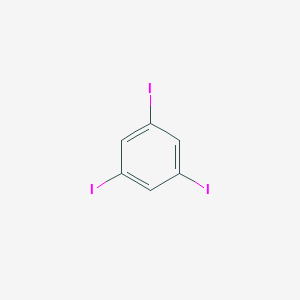
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)](/img/structure/B10651.png)

